molecular formula C18H22N2O3 B2459147 N-(3-(isoxazol-4-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1903152-20-4

N-(3-(isoxazol-4-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2459147
M. Wt: 314.385
InChI Key: MLRLQPWOJVDERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .


Synthesis Analysis

The synthesis of isoxazoles has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The isoxazole ring is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

Isoxazoles have been used in a variety of chemical reactions. For example, a highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .

Scientific Research Applications

Synthesis and Chemical Properties

N-(3-(isoxazol-4-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is part of a broader class of compounds that have been the subject of various synthetic and characterization studies. For instance, research has focused on the one-pot synthesis of isoxazole-5-carboxamides, highlighting methodologies for creating compounds with potential biological activities. The reaction conditions and structural configurations of these compounds are meticulously analyzed to understand their chemical properties and potential as building blocks for further chemical synthesis (Martins et al., 2002).

Biological and Pharmacological Activities

Studies have also explored the biological activities of isoxazole derivatives, including their potential as herbicides and their inhibition mechanisms against specific enzymes. For example, the synthesis of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives demonstrated significant herbicidal activity and strong inhibition against the protoporphyrinogen oxidase activity, offering insights into the structure-activity relationships of these compounds (Li et al., 2008). This indicates the potential for developing new agricultural chemicals based on modifications of the isoxazole core.

Antifungal and Antimicrobial Activities

The antifungal and antimicrobial properties of pyrazole/isoxazole derivatives have been investigated, revealing that these compounds exhibit varying degrees of activity against a range of phytopathogenic fungi. The effectiveness of these compounds highlights their potential in addressing fungal diseases in agriculture and possibly in medical applications (Vicentini et al., 2007).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Isoxazoles form an important class of 1,2-azoles, and these compounds still attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use .

properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-17(19-10-4-5-15-13-20-23-14-15)18(8-11-22-12-9-18)16-6-2-1-3-7-16/h1-3,6-7,13-14H,4-5,8-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRLQPWOJVDERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCCC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(isoxazol-4-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

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